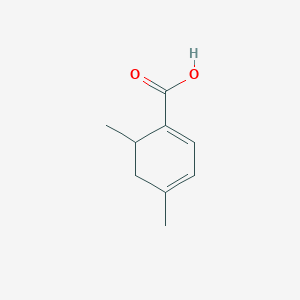![molecular formula C14H12F3NO B12563864 2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide CAS No. 159651-16-8](/img/structure/B12563864.png)
2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamida es un compuesto orgánico fluorado con una estructura única que incluye un grupo trifluorometilo y una unidad naftílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamida típicamente implica la reacción de 2,2,2-trifluoroacetamida con una amina quiral que contiene naftílico. La reacción se lleva a cabo generalmente en condiciones suaves, a menudo en presencia de una base como la trietilamina, para facilitar la formación del enlace amida.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción similares a las utilizadas en entornos de laboratorio, con optimización para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden modificar el grupo trifluorometilo o la unidad naftílico.
Sustitución: El grupo trifluorometilo puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidruro de sodio (NaH) o compuestos organolíticos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica para introducir grupos trifluorometilo y naftílico en las moléculas diana.
Biología: Investigado por su potencial como un compuesto bioactivo en el descubrimiento y desarrollo de fármacos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades únicas debido a la presencia del grupo trifluorometilo.
Mecanismo De Acción
El mecanismo de acción de 2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometilo puede mejorar la afinidad y selectividad de unión del compuesto, mientras que la unidad naftílico puede contribuir a su estabilidad y biodisponibilidad generales. Las vías y objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2,2,2-Trifluoroacetamida: Un análogo más simple con un grupo trifluorometilo pero que carece de la unidad naftílico.
2,2,2-Trifluoro-N-metilaacetamida: Contiene un grupo metilo en lugar de la unidad naftílico.
(1-Naphthalen-1-yl-ethyl)-(2,2,2-trifluoro-1-phenyl-ethylidene)-amine: Un compuesto estructuralmente relacionado con un grupo fenilo.
Singularidad
2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamida es única debido a la combinación del grupo trifluorometilo y la unidad naftílico, que imparte propiedades químicas y físicas distintas. Esta combinación puede mejorar la reactividad, estabilidad y potencial bioactividad del compuesto en comparación con sus análogos más simples.
Propiedades
Número CAS |
159651-16-8 |
|---|---|
Fórmula molecular |
C14H12F3NO |
Peso molecular |
267.25 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[(1R)-1-naphthalen-2-ylethyl]acetamide |
InChI |
InChI=1S/C14H12F3NO/c1-9(18-13(19)14(15,16)17)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,18,19)/t9-/m1/s1 |
Clave InChI |
TZJDPINGAICDGC-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F |
SMILES canónico |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)
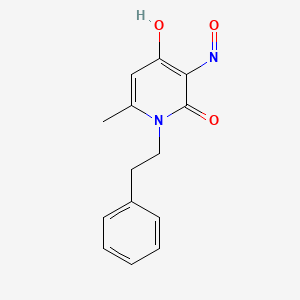
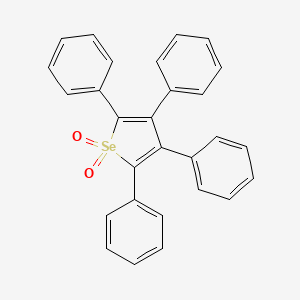

![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
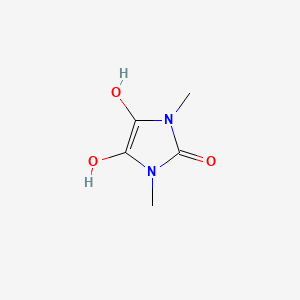
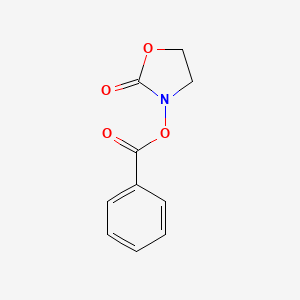
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
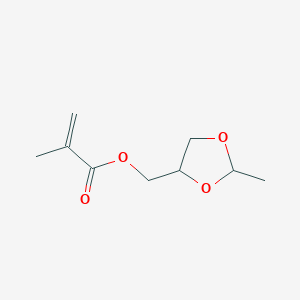
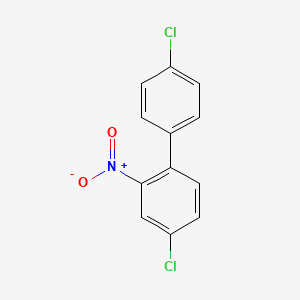
![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
